Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
CAS No.:
Cat. No.: VC17353945
Molecular Formula: C6H9BF3KO
Molecular Weight: 204.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9BF3KO |
|---|---|
| Molecular Weight | 204.04 g/mol |
| IUPAC Name | potassium;trifluoro(oxan-4-ylidenemethyl)boranuide |
| Standard InChI | InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1 |
| Standard InChI Key | JKJYSHMFMNBLAG-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C=C1CCOCC1)(F)(F)F.[K+] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a boron atom bonded to three fluorine atoms, a methyl group linked to an oxan-4-ylidene ring, and a potassium counterion. The oxan-4-ylidene group is a six-membered cyclic ether with a double bond at the 4-position, introducing strain and influencing reactivity . The IUPAC name, potassium trifluoro(oxan-4-ylidenemethyl)borate, reflects this arrangement .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2416056-18-1 | |
| Molecular Formula | C₆H₉BF₃KO | |
| Molecular Weight | 204.04 g/mol | |
| MDL Number | MFCD32648873 | |
| Purity | 95% |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves multi-step processes. First, the oxan-4-ylidene moiety is generated through ring-opening or dehydrogenation reactions of tetrahydropyran derivatives. Subsequent steps introduce the trifluoromethyl group via fluorination agents like SF₄ or HF, followed by boron incorporation using boronic esters or halides. The final product is stabilized as a potassium salt, often requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .
Optimization Challenges
Key challenges include controlling regioselectivity during oxan ring functionalization and minimizing side reactions from the electron-deficient boron center. Industrial-scale production remains limited, with lead times of 6–8 weeks reported for custom synthesis .
Reactivity and Mechanistic Behavior
Lewis Acid Catalysis
The boron atom’s empty p-orbital enables this compound to act as a Lewis acid, facilitating nucleophilic additions to carbonyl groups or alkenes. For example, in Suzuki-Miyaura cross-couplings, it transfers the oxan-4-ylidenemethyl group to palladium catalysts, enabling carbon-carbon bond formation.
Electronic Effects
The trifluoromethyl group exerts strong electron-withdrawing effects, enhancing the boron center’s electrophilicity. Concurrently, the oxan ring’s strain increases reactivity toward ring-opening reactions, as seen in nucleophilic attacks at the methylene position.
Table 2: Comparative Reactivity with Analogues
| Compound | Reactivity Profile |
|---|---|
| Potassium alkyltrifluoroborates | Moderate stability, versatile |
| Potassium aryltrifluoroborates | High stability, slower reactions |
| Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide | Enhanced electrophilicity, ring strain-driven reactivity |
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
The oxan-4-ylidene group serves as a protected alcohol or ether precursor in drug synthesis. For instance, it has been explored in prostaglandin analogs where stereochemical control is critical.
Materials Science
Incorporating boron-fluorine bonds into polymers enhances thermal stability and flame retardancy. Research into boron-doped conductive materials has leveraged this compound’s electronic properties.
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